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molecular formula C8H16N2O B062220 1-(Azetidin-3-YL)piperidin-4-OL CAS No. 178311-52-9

1-(Azetidin-3-YL)piperidin-4-OL

Cat. No. B062220
M. Wt: 156.23 g/mol
InChI Key: IHGNBJWWDCIHNA-UHFFFAOYSA-N
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Patent
US05846965

Procedure details

A mixture of 1-(t-butoxycarbonyl)-3-methanesulphonyloxyazetidine (see International Patent Application Publication no WO93/19059) (1.2 g, 4.78 mmol) and 4-hydroxypiperidine (2.89 g, 6 mol equivalent) was heated at 110° C. for sixteen hours. The mixture was cooled to room temperature and partitioned between ethyl acetate (100 ml) and 5% aqueous sodium bicarbonate solution (100 ml). The layers were separated and the aqueous phase was extracted with a further portion of ethyl acetate (100 ml). The combined organic layers were dried over anhydrous magnesium sulphate. The solution was filtered, the solvent removed from the filtrate under reduced pressure and the crude product purified by column chromatography using silica gel eluting with methanol:dichloromethane (1:9, by volume) to give 1-butoxycarbonyl)-3-(4-hydroxypiperidyl)azetidine (1.4 g). TLC Rf=0.3 (silica, methanol:dichloromethane, 1:9, by volume). 1H-NMR (CDCl3): δ=1.35-1.5(m,1OH), 1.55-1.65(m,2H), 1.9-2.1(m,4H), 2.6-2.7(m,2H), 3.0-3.1 (m,1H), 3.7-3.95(m,5H)ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:11][CH:10](OS(C)(=O)=O)[CH2:9]1)=O)(C)(C)C.[OH:17][CH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1>>[OH:17][CH:18]1[CH2:23][CH2:22][N:21]([CH:10]2[CH2:9][NH:8][CH2:11]2)[CH2:20][CH2:19]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)OS(=O)(=O)C
Step Two
Name
Quantity
2.89 g
Type
reactant
Smiles
OC1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (100 ml) and 5% aqueous sodium bicarbonate solution (100 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with a further portion of ethyl acetate (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC1CCN(CC1)C1CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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